molecular formula C14H16N4 B1202054 Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- CAS No. 539-17-3

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-

Cat. No. B1202054
CAS RN: 539-17-3
M. Wt: 240.3 g/mol
InChI Key: BVRIUXYMUSKBHG-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-, is an organic compound recognized for its utilization in the synthesis of dyes, pigments, and as an intermediate in the production of materials with specific electronic or optical properties. This compound exhibits a complex structure allowing for various interactions and transformations, contributing to its versatility in applications.

Synthesis Analysis

The synthesis of azo compounds typically involves diazotization of an aromatic amine followed by coupling with another aromatic compound. A study by Kurian et al. (2013) detailed the microwave-assisted synthesis of an azine moiety, closely related to our compound of interest, highlighting the efficiency of modern synthetic methods in preparing complex azo structures with high purity and yield (Kurian et al., 2013).

Molecular Structure Analysis

The molecular structure of azo compounds is characterized by the azo group (N=N) linking two aromatic rings. Dileep et al. (2013) investigated the crystal structure of a similar azo compound, providing insights into the arrangement of molecules and the role of intramolecular forces in stabilizing the structure (Dileep et al., 2013).

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

Thiophene analogues of carcinogenic compounds such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The study discusses the structural modifications and their impact on biological activity, suggesting the importance of structural analysis in understanding carcinogenic potential (Ashby et al., 1978).

Azo Compounds and Biological Activity

A review on azo benzimidazole derivatives highlights their application in various therapeutic areas due to their significant biological activities. The focus is on compounds evaluated as anticancer, antibacterial, antifungal, antitubercular, and other medicinal agents, emphasizing the role of azo compounds in drug development (Pakeeraiah et al., 2020).

Environmental Impact of Azo Dyes

The environmental and health impacts of synthetic azo dyes are reviewed, including the carcinogenic potential of some azo dyes and their degradation products. The review underscores the importance of understanding azo dye chemistry and its implications for human health and the environment (Chung, 2016).

Dopamine D2 Receptor Ligands

Recent advances in dopamine D2 receptor ligands for treating neuropsychiatric disorders are discussed, highlighting the importance of structural features for D2 receptor affinity. The review provides insights into the development of effective treatments for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

BODIPY-Based Materials for OLEDs

The potential of BODIPY-based materials in organic light-emitting diodes (OLEDs) is explored, focusing on structural design and synthesis for application in OLED devices. This highlights the versatility of BODIPY compounds in organic electronics and their emerging role as 'metal-free' infrared emitters (Squeo & Pasini, 2020).

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRIUXYMUSKBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060229
Record name 4-((4-Aminophenyl)azo)-N,N-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-

CAS RN

539-17-3
Record name 4-[2-(4-Aminophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-N,N-Dimethylamino-4-aminoazobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-N,N-dimethyl-
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Record name 4-((4-Aminophenyl)azo)-N,N-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-aminophenyl)azo]-N,N-dimethylaniline
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Synthesis routes and methods

Procedure details

A suspension of 88.1 g of 4-nitro-4'-(dimethylamino)azobenzene in 1080 ml of ethanol was heated to slight reflux while stirring, treated dropwise within 35 minutes with 1017 g of 25% sodium hydrogen sulphide solution and then stirred at slight reflux for another 1 hour. The mixture was cooled to room temperature, treated with 2120 ml of water and suction filtered. The residue was washed with water/ethanol (vol. 3:1) and dried at 50° C. in vacuo, yielding 55.7 g of 4-amino-4'-(dimethylamino)azobenzene; m.p. 182.5°-187.4° C.
Quantity
88.1 g
Type
reactant
Reaction Step One
Quantity
1080 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen sulphide
Quantity
1017 g
Type
reactant
Reaction Step Two
Name
Quantity
2120 mL
Type
reactant
Reaction Step Three

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